N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a piperidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction, using a methoxybenzene derivative and an appropriate alkylating agent.
Final Coupling: The final coupling step involves the reaction of the intermediate with a carboxamide derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogenated intermediates, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide: shares structural similarities with other chromene derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H26N2O4 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H26N2O4/c1-29-18-11-9-17(10-12-18)20(26-13-5-2-6-14-26)16-25-24(28)23-15-21(27)19-7-3-4-8-22(19)30-23/h3-4,7-12,15,20H,2,5-6,13-14,16H2,1H3,(H,25,28) |
InChI Key |
JXTRJVPAFJZYDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)N4CCCCC4 |
Origin of Product |
United States |
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